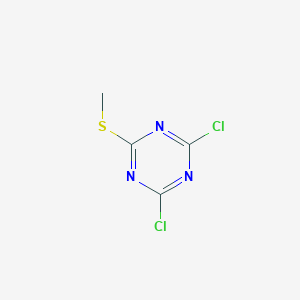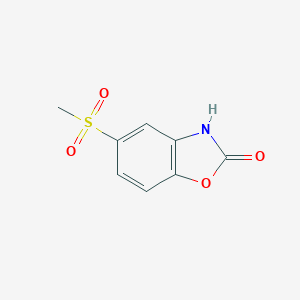
5-Mesylbenzoxazol-2(3H)-one
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 5-Mesylbenzoxazol-2(3H)-one, such as isoxazol-5(4H)-ones, involves multi-component reactions under mild conditions. For example, a three-component synthesis involving aromatic aryl or hetero-aryl aldehydes, hydroxylamine hydrochloride, and 1,3-dicarbonyl compounds under NBS-promotion has been described, showcasing an efficient route to obtain such derivatives in good to high yields (Kiyani et al., 2015).
Molecular Structure Analysis
The molecular structure and geometrical properties of compounds related to this compound have been investigated using density functional theory (DFT). These studies include predictions of vibrational frequencies, structural data, and absorption spectra, providing insights into the electronic properties and stability of the molecule. For instance, the study of 3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one demonstrates the utility of DFT for predicting vibrational frequencies and structural data (Kiyani et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound derivatives can be diverse, including photoredox catalysis for the synthesis of isoxazole-5(4H)-ones. For example, a study on the continuous flow photochemical synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones highlights the role of light-induced reactions in producing these compounds efficiently, with some showing larvicidal activity (Sampaio et al., 2023).
Scientific Research Applications
Heterocyclic Bio-active Agents
- Research has explored the synthesis of novel heterocyclic compounds using 5-Mesylbenzoxazol-2(3H)-one derivatives, showing potential for broad-spectrum antibacterial and antifungal activities, as well as high antioxidant capabilities. These findings suggest a potential for these compounds in antimicrobial and antioxidant applications (Gondru et al., 2015).
Photochemical Synthesis and Larvicidal Activity
- A study on isoxazole-5(4H)-ones, related to this compound, demonstrated their synthesis through photochemical methods. Some derivatives displayed larvicidal activity against Aedes aegypti, indicating their potential use in controlling mosquito-borne diseases (Sampaio et al., 2023).
Anticancer Applications
- The discovery of 3-aryl-5-aryl-1,2,4-oxadiazoles, structurally related to this compound, shows promise as apoptosis inducers and potential anticancer agents. This indicates a potential role for this compound derivatives in developing new anticancer therapies (Zhang et al., 2005).
Privileged Scaffold in Medicinal Chemistry
- The 2(3H)-benzoxazolone heterocycle, which includes this compound, has been identified as a "privileged scaffold" in medicinal chemistry. It has broad therapeutic applications, ranging from analgesic, anti-inflammatory, antipsychotic, to neuroprotective anticonvulsant compounds (Poupaert et al., 2005).
Anticonvulsant Agents
- Research on 5‐(o‐Tolyl)‐1H‐tetrazole derivatives, structurally similar to this compound, has shown significant anticonvulsant activity, suggesting potential applications of related compounds in treating seizures (Dong et al., 2017).
Antidepressant Agents
- A series of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, related to this compound, showed potential as antidepressants, indicating possible applications for mood disorder treatments (Zagórska et al., 2016).
Molecular Structure and Antioxidant Activity
- A novel phthalide derivative, structurally similar to this compound, was analyzed for its antioxidant activities and DNA binding affinity, suggesting its potential in biochemical research (Yılmaz et al., 2020).
Anticancer, DNA Binding, and Antibacterial Agents
- A study on 2-phenyl 1,3-benzodioxole derivatives, related to this compound, demonstrated promising anticancer, antibacterial, and DNA binding capacities, indicating the potential of these compounds in medical and biological applications (Gupta et al., 2016).
Inhibitors of Dopamine Beta-Hydroxylase
- Research on 1-(Thienylalkyl)imidazole-2(3H)-thiones, structurally related to this compound, has revealed their role as potent competitive inhibitors of dopamine beta-hydroxylase, important for neuropharmacological research (McCarthy et al., 1990).
Mechanism of Action
Target of Action
Benzoxazole derivatives have been found to interact with various biological receptors due to their structural similarity to nucleic bases adenine and guanine .
Mode of Action
Benzoxazole derivatives have been shown to possess a wide range of pharmacological activities, including anti-inflammatory , anti-tumor , hypoglycemic , antiviral , antimicrobial , and anticonvulsant effects. These effects suggest that these compounds may interact with a variety of cellular targets and induce changes in cellular function.
Biochemical Pathways
Benzoxazole derivatives have been found to exert their antiepileptic action via voltage-gated sodium channels (vgscs) .
Result of Action
Benzoxazole derivatives have been shown to have significant anticancer activity against a panel of human cancer cell lines such as mcf-7 (breast cancer), a549 (lung cancer), colo-205 (colon cancer), and a2780 (ovarian cancer) .
Future Directions
The future directions for the study and use of 5-Mesylbenzoxazol-2(3H)-one and similar compounds are promising. Benzoxazole derivatives are being explored for their anticancer activities, and new synthetic approaches and patterns of reactivity are being developed . These compounds are expected to continue to be a focus of research in the field of drug design .
properties
IUPAC Name |
5-methylsulfonyl-3H-1,3-benzoxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4S/c1-14(11,12)5-2-3-7-6(4-5)9-8(10)13-7/h2-4H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUKRTJQSGPLQKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160959 | |
| Record name | 5-Mesylbenzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13920-98-4 | |
| Record name | 5-(Methylsulfonyl)-2(3H)-benzoxazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13920-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Mesylbenzoxazol-2(3H)-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013920984 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Mesylbenzoxazol-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80160959 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-mesylbenzoxazol-2(3H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.248 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



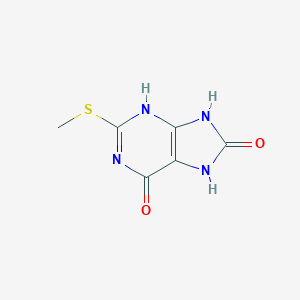
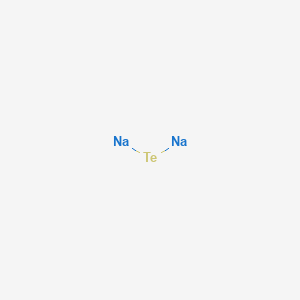




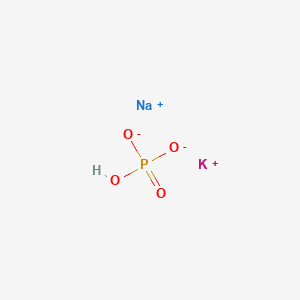
![3-Methyl-3,9-diazaspiro[5.5]undecane](/img/structure/B84553.png)



